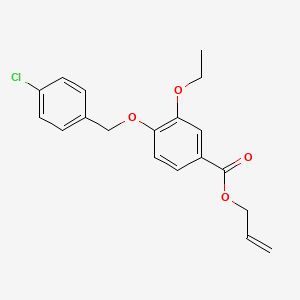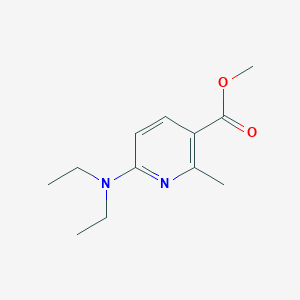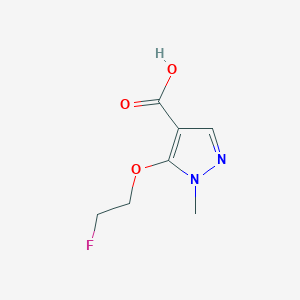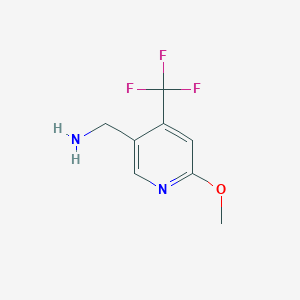
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound that features a pyridine ring substituted with methoxy, trifluoromethyl, and methanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The methoxy and trifluoromethyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, methoxylation can be achieved using methanol and a base, while trifluoromethylation can be carried out using trifluoromethyl iodide and a suitable catalyst.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)boronic acid: This compound shares a similar pyridine ring structure but has a boronic acid group instead of a methanamine group.
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ketone: This compound has a ketone group in place of the methanamine group.
Uniqueness
(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-2-6(8(9,10)11)5(3-12)4-13-7/h2,4H,3,12H2,1H3 |
Clave InChI |
CBJLXAWENBWELD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B13001852.png)
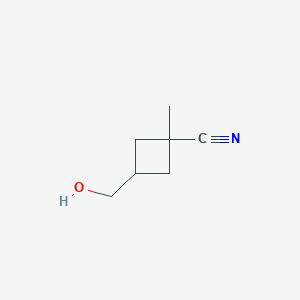
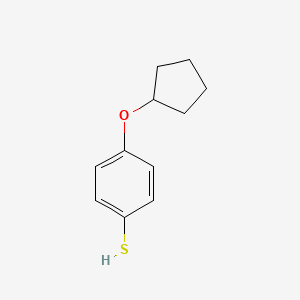
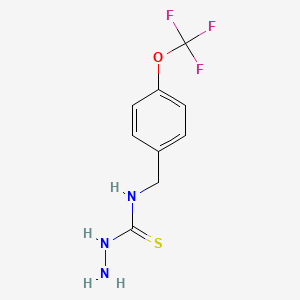
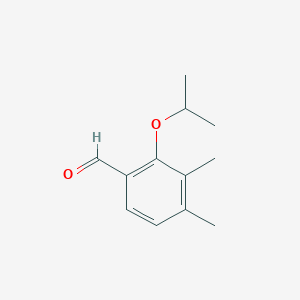
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)

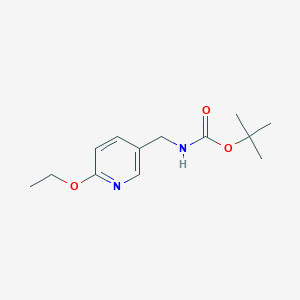
![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)
